
Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
- Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, similar to temafloxacin hydrochloride, is part of the 4-pyridone-3-carboxylic acid class of antibacterial agents, showing promise in broad-spectrum antimicrobial applications. This class of compounds, including temafloxacin, exhibits antibacterial activities with minor differences observed in in vivo activities, while maintaining similar pharmacological profiles (Chu et al., 1991).
Enantioselective Synthesis Processes
- Research in enantioselective synthesis processes, like the preparation of CGRP receptor inhibitors, often involves compounds with similar structures. This includes developing economical and convergent synthesis methods, which are significant for large-scale production and pharmacological applications (Cann et al., 2012).
Structural and Spectral Analysis
- Compounds like this compound have been studied for their structural and spectral properties, which are crucial for understanding their chemical behavior and potential applications. This includes NMR studies and configurational analysis (Cahill & Crabb, 1972).
Luminescent Properties and Photo-Induced Electron Transfer
- Studies on luminescent properties and photo-induced electron transfer in compounds with similar structural components provide insights into their potential use in fluorescent probes and photodynamic therapy applications. This research area explores the fluorescence quantum yields and charge separation in excited states, which are relevant to the understanding of photochemical and photophysical properties (Gan et al., 2003).
Eigenschaften
| 946354-41-2 | |
Molekularformel |
C26H30N4O4S |
Molekulargewicht |
494.61 |
IUPAC-Name |
methyl 3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H30N4O4S/c1-17-6-4-7-22(18(17)2)28-12-14-29(15-13-28)23(31)8-5-11-30-24(32)20-10-9-19(25(33)34-3)16-21(20)27-26(30)35/h4,6-7,9-10,16H,5,8,11-15H2,1-3H3,(H,27,35) |
InChI-Schlüssel |
UBSKMUVLQJKIOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


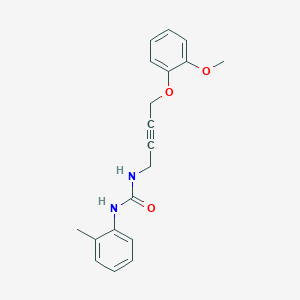
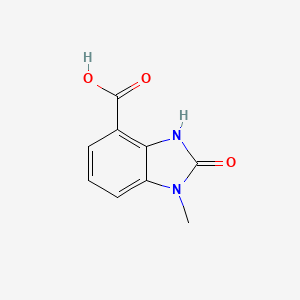
![4,7,8-Trimethyl-2-[(2-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877904.png)
![1-methyl-9-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2877905.png)
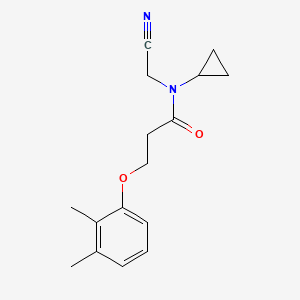
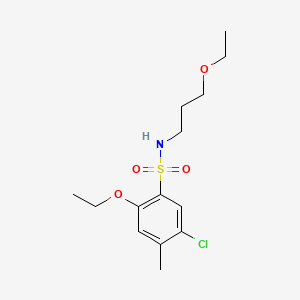
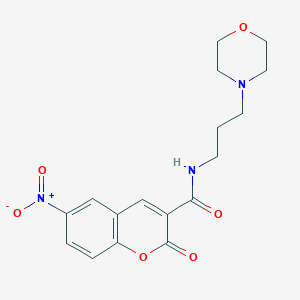
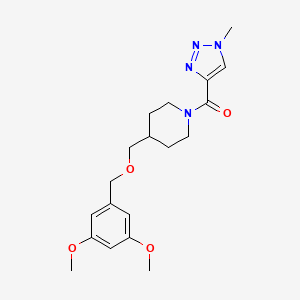
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-3-nitrobenzamide](/img/structure/B2877914.png)
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2877917.png)
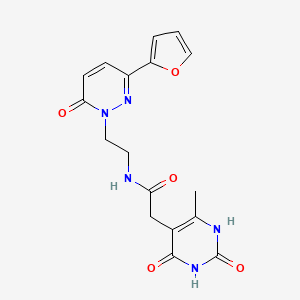
![3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2877919.png)
![(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B2877921.png)
![N-(3-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2877923.png)
